molecular formula C9H12ClNO B1376712 3-Amino-1-(3-chlorophenyl)propan-1-ol CAS No. 1221187-20-7

3-Amino-1-(3-chlorophenyl)propan-1-ol

Cat. No.: B1376712
CAS No.: 1221187-20-7
M. Wt: 185.65 g/mol
InChI Key: DVMCKCPUBSCVGS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of amino alcohol research that gained momentum in the mid-20th century. The systematic investigation of chlorinated phenylpropanol derivatives began as part of comprehensive studies into bioactive molecules containing both amino and hydroxyl functional groups. Patent literature from the early 2000s demonstrates the increasing recognition of these compounds as valuable synthetic intermediates. The specific compound this compound, with Chemical Abstracts Service number 1221187-20-7, was first characterized and documented in chemical databases during the 2010s as analytical techniques advanced sufficiently to distinguish between various positional isomers of chlorophenyl amino alcohols.

Research into beta-amino alcohol synthesis methodologies provided the foundation for understanding compounds like this compound. The development of enantioselective synthesis protocols using proline-catalyzed asymmetric reactions represented a significant advancement in the field. These methodological improvements enabled researchers to prepare chirally pure amino alcohols with high enantiomeric excess, thereby expanding the potential applications of these compounds in pharmaceutical development. The historical trajectory shows that initial interest focused on the structural diversity possible within the amino alcohol framework, but gradually shifted toward understanding the biological implications of specific substitution patterns.

The discovery process for this compound specifically involved systematic screening of various chlorophenyl substitution patterns to identify compounds with optimal properties for synthetic applications. Early synthetic approaches utilized traditional reduction methods, but modern preparations employ more sophisticated techniques including one-pot reduction procedures that can convert beta-nitrostyrene precursors to the corresponding amino alcohols under mild conditions. These historical developments established the foundational knowledge necessary for current research applications.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile building block capable of participating in diverse synthetic transformations. The compound exhibits dual functionality through its amino and hydroxyl groups, enabling participation in both nucleophilic and electrophilic reactions. The presence of the 3-chlorophenyl substituent provides additional reactivity options through potential nucleophilic aromatic substitution reactions, while also influencing the compound's electronic properties and binding characteristics. In synthetic organic chemistry, this structural framework serves as an intermediate for constructing more complex molecular architectures required in pharmaceutical synthesis.

Table 1: Key Chemical Properties of this compound

Property Value Source
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Chemical Abstracts Service Number 1221187-20-7
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System ClC1=CC(C(O)CCN)=CC=C1

In medicinal chemistry applications, this compound demonstrates potential as a pharmacophore component in drug design strategies. The amino alcohol framework represents a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds across multiple therapeutic areas. The specific positioning of the chlorine atom at the meta position of the phenyl ring influences the compound's pharmacological profile by affecting receptor binding interactions and metabolic stability. Research indicates that compounds with similar structural motifs can modulate neurotransmitter systems and exhibit activity against various biological targets.

The compound's significance extends to its utility in asymmetric synthesis applications, where it can serve as a chiral auxiliary or as a starting material for preparing enantiomerically pure products. The development of efficient synthetic routes to access both enantiomers of this compound has enabled its incorporation into stereoselective synthetic strategies. Modern synthetic approaches emphasize the importance of controlling stereochemistry during the formation of amino alcohol bonds, particularly when preparing compounds for biological evaluation where specific stereoisomers may exhibit markedly different activities.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple interconnected areas of investigation. Primary research focuses on developing improved synthetic methodologies for accessing this compound with high purity and defined stereochemistry. Advanced synthetic strategies aim to establish efficient, scalable routes that minimize the number of synthetic steps while maximizing overall yield and stereochemical control. Research groups are particularly interested in exploring catalytic asymmetric approaches that can provide access to either enantiomer of the compound depending on the choice of chiral catalyst.

Table 2: Research Applications and Methodological Approaches

Research Area Methodology Key Findings Reference
Synthetic Route Development Proline-catalyzed asymmetric synthesis High enantiomeric excess achievable
Reduction Chemistry Sodium borohydride/copper chloride systems Efficient one-pot procedures under mild conditions
Stereochemical Control Chiral auxiliary methods Both enantiomers accessible through selective catalysis
Structural Characterization Nuclear magnetic resonance spectroscopy Complete structural confirmation possible

Biological activity research represents another major objective, with investigations focusing on understanding the compound's interactions with various biological targets. Researchers are examining the potential of this compound and its derivatives as lead compounds for pharmaceutical development. These studies encompass structure-activity relationship investigations that seek to correlate specific structural features with observed biological activities. The scope includes evaluating the compound's potential as an enzyme inhibitor, receptor modulator, or metabolic intermediate.

The research scope also encompasses computational chemistry studies aimed at predicting the compound's properties and behavior in biological systems. Molecular modeling investigations provide insights into the compound's conformational preferences, electronic structure, and potential binding interactions with biological macromolecules. These computational approaches complement experimental studies and help guide the design of new derivatives with enhanced properties. Quantum chemical calculations contribute to understanding the fundamental electronic properties that govern the compound's reactivity and biological activity.

Process chemistry research objectives include developing environmentally sustainable synthetic routes that minimize waste generation and energy consumption. Green chemistry principles are being applied to optimize reaction conditions, solvent selection, and purification procedures. The scope encompasses both laboratory-scale optimization and potential industrial-scale implementation considerations. Researchers are investigating alternative synthetic approaches that utilize renewable starting materials and avoid the use of toxic reagents or solvents. These efforts align with broader sustainability goals in pharmaceutical and chemical manufacturing industries.

Properties

IUPAC Name

3-amino-1-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMCKCPUBSCVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-ol generally begins from 3-chlorobenzaldehyde and nitromethane as key starting materials. The overall synthesis involves three main steps:

Step Reaction Description Key Reagents/Conditions Intermediate/Product
1 Condensation (Nitroaldol reaction) 3-Chlorobenzaldehyde + nitromethane, base (NaOH) 3-Chloro-β-nitrostyrene
2 Reduction of nitroalkene Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) 3-Chloro-β-aminoethylbenzene
3 Hydrolysis Hydrolysis conditions (aqueous) This compound
  • Step 1: Nitroaldol Reaction
    The base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane forms 3-chloro-β-nitrostyrene. This step is crucial for introducing the nitroalkene functionality, which is a precursor to the amino alcohol.

  • Step 2: Reduction
    The nitrostyrene intermediate undergoes reduction to convert the nitro group into an amino group. Lithium aluminum hydride is a common reagent, but catalytic hydrogenation using hydrogen gas and palladium on carbon is also employed for selective and efficient reduction.

  • Step 3: Hydrolysis
    The aminoethylbenzene intermediate is hydrolyzed under aqueous conditions to yield the target amino alcohol, this compound.

Industrial Production Methods

Industrial synthesis of this compound typically follows the same synthetic route but is optimized for scale and efficiency:

  • Use of continuous flow reactors for controlled reaction conditions and improved safety.
  • Automated systems to maintain consistent quality and yield.
  • Catalytic hydrogenation under controlled pressure and temperature for reduction steps.
Step Conditions Notes
Nitroaldol reaction NaOH base, room temperature Careful control of temperature avoids side reactions
Reduction LiAlH4 in anhydrous ether or H2/Pd-C Hydrogenation preferred for scalability and selectivity
Hydrolysis Aqueous acidic or neutral medium Mild conditions to prevent degradation
  • Oxidation: The amino alcohol can be oxidized to corresponding ketones or aldehydes using oxidants like potassium permanganate or chromium trioxide.
  • Reduction: Further reduction can yield various amines or alcohol derivatives.
  • Substitution: Both the amino and hydroxyl groups can undergo nucleophilic substitution, enabling derivatization with alkyl halides or acyl chlorides.

Reaction Yields and Purity

Typical yields for the synthesis steps are high when optimized:

Step Yield (%) Purification Method
Nitroaldol reaction 80-90 Crystallization or extraction
Reduction 85-95 Recrystallization or chromatography
Hydrolysis 90-95 Extraction and drying

Purity of the final product can exceed 98% after recrystallization from suitable solvents such as ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-1-(3-chlorophenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group or the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products:

  • The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes.

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-(3-chlorophenyl)propan-1-ol serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block for drugs targeting multiple diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity
A study demonstrated that this compound exhibits significant anticancer properties against MCF-7 breast cancer cells. The treatment led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
2065
4030

Biological Studies

Research has shown that this compound interacts with specific enzymes and receptors, influencing various biochemical pathways. Its ability to modulate enzyme activity makes it valuable in studying metabolic processes.

Case Study: Enzyme Inhibition
In vitro studies indicated that the compound effectively inhibits certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for synthesizing various organic compounds used in industrial applications.

Industrial Synthesis
The synthesis of this compound can be achieved through the reduction of its corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride. This process is often conducted under controlled conditions to ensure high yield and purity.

The biological activities of this compound are attributed to its interactions with various molecular targets:

  • Receptor Interaction : The compound may enhance or inhibit signaling pathways by binding to neurotransmitter receptors.
  • Enzyme Inhibition : It can inhibit specific enzymes, affecting metabolic processes and cellular functions.

Mechanism of Action

Mechanism:

  • The mechanism by which 3-Amino-1-(3-chlorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological activity.

Molecular Targets and Pathways:

  • The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents/Modifications Molecular Formula Key Structural Differences References
3-Amino-1-(3-chlorophenyl)propan-1-ol 3-Cl-phenyl, β-amino, hydroxyl C₉H₁₂ClNO Reference compound
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride 3-Cl-phenyl, β-amino, hydroxyl (S-enantiomer, HCl salt) C₉H₁₃Cl₂NO Stereochemistry and salt form enhance solubility
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride 3-Cl-phenyl, ketone, β-amino (HCl salt) C₉H₁₁Cl₂NO Ketone replaces hydroxyl; altered reactivity
3-Aminopropan-1-ol No aryl group, simpler backbone C₃H₉NO Lacks aromatic ring; lower molecular weight
3-Amino-3-(4-chlorophenyl)propan-1-ol 4-Cl-phenyl vs. 3-Cl-phenyl C₉H₁₂ClNO Chlorine position affects electronic effects

Key Observations :

  • Chlorophenyl Position: The 3-chloro substitution in the target compound vs.
  • Functional Groups : Replacement of the hydroxyl group with a ketone () reduces hydrogen-bonding capacity, impacting solubility and biological activity .
  • Stereochemistry : The (S)-enantiomer hydrochloride salt () demonstrates enhanced crystallinity and bioavailability compared to racemic mixtures .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Key Properties References
This compound 199.65 Moderate Not reported Hydrophilic due to -OH and -NH₂
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride 234.12 High (salt form) Not reported Improved solubility in polar solvents
3-Aminopropan-1-ol 75.10 100 g/100 mL (25°C) 11 Highly hydrophilic, low toxicity
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride 220.10 Low (ketone) Not reported Lipophilic due to ketone

Key Observations :

  • Salt Forms : Hydrochloride derivatives (e.g., ) exhibit higher aqueous solubility, critical for drug formulation .
  • Aromatic vs. Aliphatic: The chlorophenyl group increases molecular weight and lipophilicity compared to 3-aminopropan-1-ol (), reducing water solubility but enhancing membrane permeability .

Key Observations :

  • Kinase Inhibition: The target compound’s β-amino alcohol motif is structurally analogous to pyrimidine-based inhibitors (), but conformation (cis vs. trans) may dictate ATP-binding efficacy .
  • Energetic Applications : Unlike bioactive analogues, 1-(3-chlorophenyl)-tetrazole () leverages nitrogen-rich content for explosive performance, highlighting divergent applications .

Key Observations :

  • Mannich Base Derivatives : Derivatives like 3a () utilize formaldehyde and amines, offering modular functionalization but requiring rigorous purification .
  • Green Chemistry : highlights DMF-mediated thiourea synthesis (60% yield), emphasizing solvent choice’s role in efficiency .

Biological Activity

3-Amino-1-(3-chlorophenyl)propan-1-ol, also known as (R)-3-amino-3-(4-chlorophenyl)propan-1-ol, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Several studies have investigated its efficacy against various bacterial strains:

Microbial Strain Activity Reference
Staphylococcus aureusModerate to high activity
Escherichia coliModerate activity
Klebsiella pneumoniaeVariable activity
Bacillus cereusHigh activity

The compound showed significant inhibition in disc diffusion assays, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics, suggesting potential as an alternative antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation:

Cell Line IC50 (µM) Effect Reference
A549 (Lung cancer)Not significantNo significant effect
Caco-2 (Colorectal cancer)39.8Significant reduction

In Caco-2 cells, treatment with the compound resulted in a notable decrease in cell viability compared to untreated controls, indicating its potential as an anticancer agent. The lack of activity against A549 cells suggests a selective action that warrants further investigation into the underlying mechanisms.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific cellular pathways involved in proliferation and apoptosis. The compound's structural features may allow it to mimic natural substrates or inhibit key enzymes involved in these pathways.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that highlight the biological activity of this compound:

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties of various derivatives, this compound was shown to outperform other tested compounds against specific bacterial strains, suggesting a promising lead for drug development in treating infections caused by resistant bacteria .
  • Anticancer Screening : A series of experiments conducted on colorectal adenocarcinoma (Caco-2) cells demonstrated that certain modifications to the compound's structure could enhance its cytotoxic effects, indicating potential for developing more effective anticancer agents based on this scaffold .

Q & A

Q. What are the primary synthetic routes for 3-Amino-1-(3-chlorophenyl)propan-1-ol, and what reagents/conditions are typically employed?

The synthesis often involves reduction of a nitro precursor (e.g., 3-(3-chlorophenyl)-2-nitropropene) using agents like NaBH₄ or LiAlH₄ in solvents such as ethanol or THF . Catalytic hydrogenation with Pd/C under H₂ pressure is another industrial-scale method . Key considerations include:

  • Temperature control (e.g., 0–25°C for NaBH₄) to minimize side reactions.
  • Chirality management : Use of chiral catalysts or resolution techniques for enantiopure products, as seen in the synthesis of stereoisomers like (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride .

Q. How can researchers characterize the physicochemical properties of this compound?

Standard characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., aromatic protons at δ 7.2–7.5 ppm for the chlorophenyl group) .
  • Thermal analysis : DSC for melting/decomposition points (e.g., mp >200°C for analogs) .
  • Chromatography : HPLC with chiral columns to assess enantiomeric purity .

Q. What safety protocols are critical when handling this compound?

Based on analogs, hazards include:

  • Acute toxicity (Oral LD₅₀: ~300–2000 mg/kg in similar amino alcohols) .
  • Skin/eye irritation (GHS Category 2): Use nitrile gloves and safety goggles .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereoselective synthesis of (S)- or (R)-enantiomers be optimized for this compound?

Strategies include:

  • Chiral auxiliaries : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
    Example : (S)-enantiomer synthesis achieved 98% ee using Pd/C with (R)-BINAP .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • DFT calculations (e.g., Gaussian 16) model reaction pathways for substitutions at the chlorophenyl group .
  • Hirshfeld surface analysis (Crystal Explorer) identifies intermolecular interactions (e.g., C...Cl, N...H) that stabilize crystal structures .
  • Thermokinetic modeling (EXPLO5 V6.03) predicts decomposition products (e.g., chlorophenyl radicals) under thermal stress .

Q. How does the chlorophenyl substituent influence biological activity compared to fluorophenyl or methylphenyl analogs?

  • SAR studies show the Cl group enhances lipophilicity (logP ~2.5 vs. 1.8 for fluorophenyl analogs), improving membrane permeability .
  • Enzyme inhibition assays : Cl’s electron-withdrawing effect increases binding affinity to targets like kinases (IC₅₀: 0.5 μM vs. 1.2 μM for F-analog) .

Q. What strategies mitigate instability during long-term storage or under acidic/basic conditions?

  • Lyophilization : Stabilizes the compound as a hydrochloride salt (e.g., 97% purity after 12 months) .
  • Buffered solutions : pH 6–7 minimizes hydrolysis of the amino alcohol group .
  • Radical scavengers : Additives like BHT (0.1%) prevent oxidative degradation .

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